molecular formula C17H29ClN2O B1426521 N,N-Diethyl-3-[2-(2-piperidinyl)ethoxy]aniline hydrochloride CAS No. 1220016-92-1

N,N-Diethyl-3-[2-(2-piperidinyl)ethoxy]aniline hydrochloride

Cat. No.: B1426521
CAS No.: 1220016-92-1
M. Wt: 312.9 g/mol
InChI Key: NEGXREVIZJVCJN-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-[2-(2-piperidinyl)ethoxy]aniline hydrochloride is a synthetic compound known for its analgesic properties. It is chemically similar to tramadol and is often referred to as O-Desmethyltramadol. This compound is primarily used in the field of medicine for its pain-relieving effects.

Scientific Research Applications

N,N-Diethyl-3-[2-(2-piperidinyl)ethoxy]aniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.

    Medicine: Investigated for its analgesic properties and potential use in pain management.

    Industry: Utilized in the development of new pharmaceuticals and as an intermediate in chemical manufacturing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-3-[2-(2-piperidinyl)ethoxy]aniline hydrochloride involves multiple steps. One common method includes the reaction of 3-(2-(2-piperidinyl)ethoxy)aniline with diethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The final product is then purified using techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-3-[2-(2-piperidinyl)ethoxy]aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N,N-Diethyl-3-[2-(2-piperidinyl)ethoxy]aniline N-oxide.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Mechanism of Action

The compound exerts its effects primarily through interaction with the central nervous system. It binds to opioid receptors, mimicking the action of endogenous opioids, and inhibits the reuptake of neurotransmitters like serotonin and norepinephrine. This dual mechanism enhances its analgesic effects and makes it effective in pain management.

Comparison with Similar Compounds

Similar Compounds

    Tramadol: Chemically similar but with a different pharmacokinetic profile.

    Codeine: Another opioid analgesic with a different mechanism of action.

    Morphine: A more potent opioid with a higher risk of dependency.

Uniqueness

N,N-Diethyl-3-[2-(2-piperidinyl)ethoxy]aniline hydrochloride is unique due to its dual mechanism of action, combining opioid receptor binding with neurotransmitter reuptake inhibition. This makes it a versatile and effective analgesic with a potentially lower risk of dependency compared to other opioids.

Properties

IUPAC Name

N,N-diethyl-3-(2-piperidin-2-ylethoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O.ClH/c1-3-19(4-2)16-9-7-10-17(14-16)20-13-11-15-8-5-6-12-18-15;/h7,9-10,14-15,18H,3-6,8,11-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGXREVIZJVCJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=CC=C1)OCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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